Diethyl 4-vinylbenzylphosphonate

説明

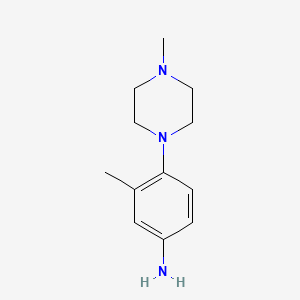

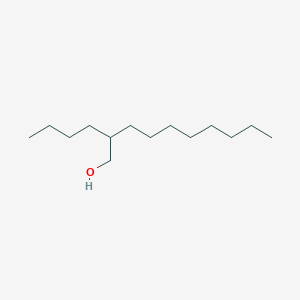

Diethyl 4-vinylbenzylphosphonate, commonly known as DEVB, is a phosphonate compound that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 296.28 g/mol. DEVB is known for its versatile properties and is used in a variety of fields, including organic synthesis, material science, and biomedical research. In

科学的研究の応用

2. Membrane Technology for Separation Processes In another application, Wang et al. (2003) reported on the pervaporation properties of membranes made from copolymers based on diethyl vinylbenzylphosphonate. These membranes were notably effective in separating aromatic/nonaromatic hydrocarbons, demonstrating the compound's potential in industrial separation processes (Wang et al., 2003).

3. Biotransformation Studies Khushi et al. (1993) focused on the biotransformation of phosphonate esters, including diethyl vinylbenzylphosphonate. Their work on microbial enzymatic activity related to these compounds highlights their relevance in environmental and biotechnological contexts (Khushi, O'Toole, & Sime, 1993).

4. Biomedical Imaging Kamimura et al. (2011) explored the use of diethyl 4-vinylbenzylphosphonate in biomedical imaging. Their study involved modifying rare-earth doped ceramic nanophosphors with this compound for in vivo bioimaging at near-infrared wavelengths, indicating its potential in medical diagnostic technologies (Kamimura et al., 2011).

5. Fuel Cell Technology The synthesis of block copolymers containing diethyl p-vinylbenzyl phosphonate for fuel cell applications was described by Markova et al. (2009). These materials, used as polymer electrolyte membranes, demonstrate the compound's role in advancing energy technologies (Markova, Kumar, Klapper, & Müllen, 2009).

6. Fire Retardancy in Polymers Banks, Ebdon, and Johnson (1994) studied the flame-retardant effects of diethyl vinyl phosphonate in copolymers. Their findings revealed enhanced flame retardancy in copolymers compared to homopolymers, suggesting its potential as a flame-retardant additive in various polymer formulations (Banks, Ebdon, & Johnson, 1994).

7. Corrosion Inhibition Gupta et al. (2017) researched the use of diethyl vinylphosphonate derivatives as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. Their work highlights the compound's potential in protecting metals against corrosion (Gupta et al., 2017).

8. Antibacterial Applications Kanazawa, Ikeda, and Endo (1993) explored the antibacterial activities of polymeric phosphonium salts derived from diethyl 4-vinylbenzylphosphonate. The study underscores the compound's potential in developing antimicrobial materials, especially in healthcare and sanitation (Kanazawa, Ikeda, & Endo, 1993).

9. Radioactive Effluent Treatment Wang et al. (2019) utilized diethyl vinylphosphonate in the synthesis of porous aromatic frameworks for the separation of uranium from radioactive effluents. This application is particularly significant in environmental cleanup and nuclear waste management (Wang et al., 2019).

10. Organic Synthesis A practical synthesis of diethyl vinylphosphonates, as detailed by Fray et al. (2012), indicates the compound's importance in organic chemistry, particularly in the preparation of various biologically active compounds (Fray, Ben Kraïem, Souizi, & Amri, 2012).

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURKSQXMUNUXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459506 | |

| Record name | diethyl 4-vinylbenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-vinylbenzylphosphonate | |

CAS RN |

726-61-4 | |

| Record name | diethyl 4-vinylbenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)